7-BIA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

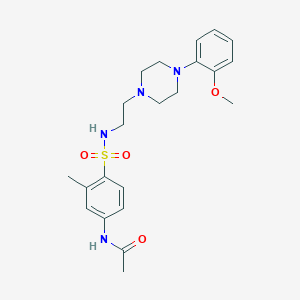

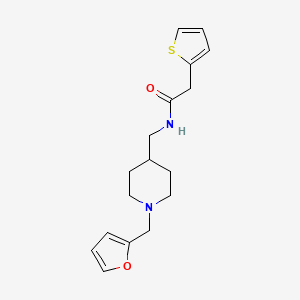

7-Butoxy Illudalic Acid Analogue (7-BIA) is a synthetic organic compound known for its inhibitory effects on receptor-type protein tyrosine phosphatase D (PTPRD). It has garnered attention in scientific research due to its potential therapeutic applications, particularly in the treatment of addiction and neuropathic pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy Illudalic Acid Analogue involves the modification of illudalic acidThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction .

Industrial Production Methods: The production process likely involves standard organic synthesis techniques, including purification and quality control measures to ensure high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Butoxy-Illudalsäure-Analogon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Butoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

7-Butoxy-Illudalsäure-Analogon hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um die Hemmung von Proteintyrosinphosphatasen zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation zellulärer Signalwege.

Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Sucht und neuropathischen Schmerzen untersucht.

Industrie: In der Entwicklung neuer pharmakologischer Wirkstoffe und biochemischer Assays verwendet

5. Wirkmechanismus

Der primäre Wirkmechanismus von 7-Butoxy-Illudalsäure-Analogon beinhaltet die Hemmung der Rezeptor-Tyrosinphosphatase D (PTPRD). Durch die Hemmung von PTPRD moduliert die Verbindung verschiedene zelluläre Signalwege, was zu therapeutischen Wirkungen wie reduziertem Suchtverhalten und Linderung neuropathischer Schmerzen führen kann .

Ähnliche Verbindungen:

Illudalsäure: Die Stammverbindung, von der 7-Butoxy-Illudalsäure-Analogon abgeleitet ist.

Andere PTPRD-Inhibitoren: Verbindungen wie SF1670 und TNO155, die ebenfalls Proteintyrosinphosphatasen hemmen.

Einzigartigkeit: 7-Butoxy-Illudalsäure-Analogon ist einzigartig aufgrund seiner spezifischen strukturellen Modifikation, die seine inhibitorischen Wirkungen auf PTPRD im Vergleich zu anderen ähnlichen Verbindungen verstärkt. Diese strukturelle Einzigartigkeit trägt zu seinen potenziellen therapeutischen Anwendungen bei und macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung .

Wirkmechanismus

The primary mechanism of action of 7-Butoxy Illudalic Acid Analogue involves the inhibition of receptor-type protein tyrosine phosphatase D (PTPRD). By inhibiting PTPRD, the compound modulates various cellular signaling pathways, which can lead to therapeutic effects such as reduced addiction behaviors and alleviation of neuropathic pain .

Vergleich Mit ähnlichen Verbindungen

Illudalic Acid: The parent compound from which 7-Butoxy Illudalic Acid Analogue is derived.

Other PTPRD Inhibitors: Compounds like SF1670 and TNO155, which also inhibit protein tyrosine phosphatases.

Uniqueness: 7-Butoxy Illudalic Acid Analogue is unique due to its specific structural modification, which enhances its inhibitory effects on PTPRD compared to other similar compounds. This structural uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for scientific research .

Eigenschaften

IUPAC Name |

7-butoxy-3-hydroxy-6-methoxy-1-oxo-3,4-dihydroisochromene-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-3-4-5-20-12-6-10-9(7-13(17)21-15(10)18)11(8-16)14(12)19-2/h6,8,13,17H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVCIYWSVYDJKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C2CC(OC(=O)C2=C1)O)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)

![ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2909463.png)

![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B2909470.png)

![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)